molecular formula C19H21NO B5634240 N-(2,6-diethylphenyl)-3-phenylacrylamide CAS No. 466648-16-8

N-(2,6-diethylphenyl)-3-phenylacrylamide

Cat. No.: B5634240
CAS No.: 466648-16-8
M. Wt: 279.4 g/mol
InChI Key: KYDATPHOLBOQGG-BUHFOSPRSA-N
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Description

N-(2,6-diethylphenyl)-3-phenylacrylamide (CAS: 466648-16-8) is an acrylamide derivative with the molecular formula C₁₉H₂₁NO and a molecular weight of 279.38 g/mol. Structurally, it features a central acrylamide group (-CO-NH-) linked to a 2,6-diethylphenyl substituent and a phenyl group (Fig. 1). The 2,6-diethylphenyl moiety confers steric bulk, while the conjugated acrylamide system may influence electronic properties and reactivity.

Properties

IUPAC Name

(E)-N-(2,6-diethylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-3-16-11-8-12-17(4-2)19(16)20-18(21)14-13-15-9-6-5-7-10-15/h5-14H,3-4H2,1-2H3,(H,20,21)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDATPHOLBOQGG-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

466648-16-8
Record name N-(2,6-DIETHYLPHENYL)-3-PHENYLACRYLAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diethylphenyl)-3-phenylacrylamide typically involves the reaction of 2,6-diethylaniline with cinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-diethylphenyl)-3-phenylacrylamide can undergo various chemical reactions, including:

    Oxidation: The phenylacrylamide moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the amide group can yield amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-3-phenylacrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include N-substituted acetamides and phthalimides. Key comparisons are summarized below:

Compound CAS/Use Molecular Formula Functional Groups Applications Key Differences
N-(2,6-diethylphenyl)-3-phenylacrylamide 466648-16-8 C₁₉H₂₁NO Acrylamide, diethylphenyl, phenyl Insufficient data Acrylamide backbone; phenyl substituent
3-Chloro-N-phenyl-phthalimide Rev. Colomb. Cienc. Quím. Farm. (2016) C₁₄H₈ClNO₂ Phthalimide, chloro, phenyl Polyimide monomer synthesis Phthalimide core; chlorine substituent
Butachlor (N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide) Herbicide C₁₇H₂₆ClNO₂ Acetamide, chloro, diethylphenyl Herbicide (VLCFA inhibitor) Acetamide backbone; chloro substituent
Phosmet Insecticide C₁₁H₁₂NO₄PS₂ Phosphorodithioate, phthalimide Insecticide (acetylcholinesterase inhibitor) Phosphorodithioate group; phthalimide linkage

Key Observations :

  • Backbone Flexibility : Unlike phthalimides (rigid, planar structures) , acrylamides like this compound possess a flexible α,β-unsaturated carbonyl system, which may enhance conjugation and reactivity.
  • Substituent Effects: The 2,6-diethylphenyl group is shared with butachlor, a herbicide targeting very-long-chain fatty acid (VLCFA) synthesis .
  • Molecular Weight : At 279.38 g/mol, the compound is lighter than butachlor (311.85 g/mol), which may improve bioavailability or environmental mobility.
Stability and Reactivity
  • The α,β-unsaturated acrylamide is prone to nucleophilic attack (e.g., Michael addition), whereas phthalimides exhibit thermal stability and resistance to hydrolysis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-(2,6-diethylphenyl)-3-phenylacrylamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves amide bond formation between 3-phenylacryloyl chloride and 2,6-diethylaniline. Key parameters include:

  • Temperature : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis of the acyl chloride).
  • Solvent Selection : Use anhydrous dichloromethane or tetrahydrofuran to enhance reactivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the pure product, as residual diethylphenylamine derivatives may co-elute .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : Compare 1H^1H-NMR chemical shifts of the diethylphenyl group (δ 1.2–1.4 ppm for methyl protons, δ 2.5–3.0 ppm for ethyl CH2_2) and acrylamide protons (δ 6.2–7.8 ppm for vinyl and aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (C19_{19}H21_{21}NO), with a calculated exact mass of 279.1623 g/mol.
  • HPLC Purity Analysis : Use a C18 column with a water/acetonitrile gradient (UV detection at 254 nm) to verify ≥95% purity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the acrylamide moiety in this compound under nucleophilic conditions?

  • Methodological Answer :

  • The electron-withdrawing nature of the acrylamide group increases susceptibility to nucleophilic attack at the β-carbon. Kinetic studies in polar aprotic solvents (e.g., DMF) show second-order dependence on nucleophile concentration (e.g., amines or thiols).
  • Solvent Effects : Reactivity decreases in protic solvents due to hydrogen bonding with the amide carbonyl, as demonstrated by rate constants in methanol vs. acetonitrile .
  • Steric Effects : The 2,6-diethylphenyl group hinders planarization of the amide bond, reducing resonance stabilization and increasing electrophilicity .

Q. How do substituents on the phenyl rings influence the compound’s physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :

  • Solubility : The 2,6-diethylphenyl group induces significant hydrophobicity. LogP values (predicted ~3.5) correlate with poor aqueous solubility, necessitating DMSO or ethanol for biological assays .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point >150°C, with decomposition above 250°C. The diethyl substituents enhance thermal stability compared to unsubstituted analogs .
  • Crystallinity : X-ray diffraction reveals restricted rotation of the acrylamide group due to steric hindrance from the ortho-ethyl groups, favoring a twisted conformation .

Q. What strategies mitigate contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Batch Consistency : Ensure synthetic reproducibility by standardizing purification protocols (e.g., recrystallization vs. chromatography) to eliminate trace impurities that may act as off-target modulators .
  • Assay Conditions : Address solvent interference (e.g., DMSO >1% can inhibit enzyme activity) by using vehicle controls and normalizing data to protein content .
  • Structure-Activity Relationship (SAR) Validation : Compare activity across analogs (e.g., 2,6-dimethyl vs. diethyl derivatives) to isolate substituent-specific effects .

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